![molecular formula C18H18BrFN2O B3458159 [4-(2-BROMOBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE](/img/structure/B3458159.png)
[4-(2-BROMOBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
Overview
Description
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE is a chemical compound with the molecular formula C18H18BrFN2O It is a member of the piperazine family, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for drug development .
Medicine
In medicine, 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE is being investigated for its potential therapeutic effects. Its ability to interact with specific receptors and enzymes makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromobenzyl)piperazin-1-ylmethanone
- 4-(3-Chlorobenzoyl)-1-piperazinylmethanone)
Uniqueness
Compared to similar compounds, 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE stands out due to its unique combination of a bromobenzyl group and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-17-7-2-1-4-15(17)13-21-8-10-22(11-9-21)18(23)14-5-3-6-16(20)12-14/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORJCOSDTXJPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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